![molecular formula C7H8N2O3 B15221063 4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O2. This compound is notable for its unique structure, which includes a pyrrolo[1,2-b]pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrrolo[1,2-b]pyrazole ring system . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products .
科学研究应用
4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolo[1,2-b]pyrazole derivatives, such as:
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- Pyrrolo[1,2-a]pyrazine derivatives
Uniqueness
What sets 4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid apart is its specific functional groups and the resulting chemical and biological properties. Its hydroxyl and carboxylic acid groups confer unique reactivity and potential for forming hydrogen bonds, which can be crucial for its biological activity and interactions with other molecules .
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
4-hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5-1-2-9-6(5)4(3-8-9)7(11)12/h3,5,10H,1-2H2,(H,11,12) |
InChI 键 |
HMARLFCXZBHVHM-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=C(C=N2)C(=O)O)C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



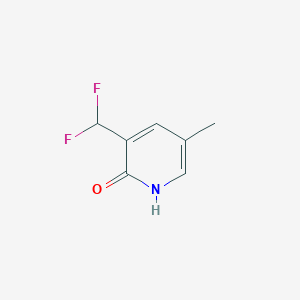

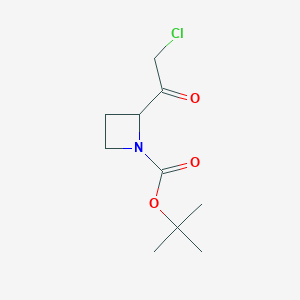



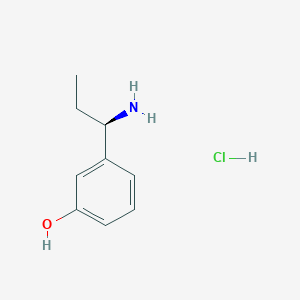
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
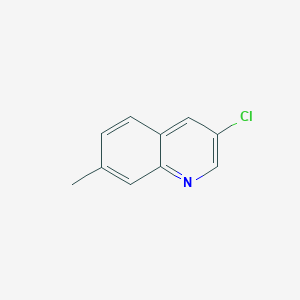
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
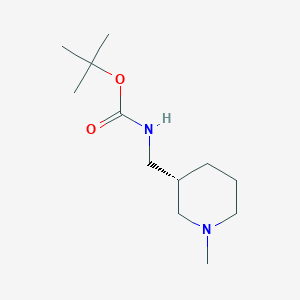

![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
